molecular formula C9H13ClN2 B14849409 3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine

3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14849409
M. Wt: 184.66 g/mol
InChI Key: XDCIUKZUMSYHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 3-position, connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 6-chloro-3-methylpyridine with 3-bromopropan-1-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methyl groups on the pyridine ring can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methylpyridin-2-YL)propan-1-amine: Lacks the chlorine substituent, which may affect its reactivity and binding properties.

    3-(6-Chloropyridin-2-YL)propan-1-amine: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine is unique due to the presence of both chlorine and methyl substituents on the pyridine ring. This combination of substituents can enhance its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(6-chloro-3-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-7-4-5-9(10)12-8(7)3-2-6-11/h4-5H,2-3,6,11H2,1H3

InChI Key

XDCIUKZUMSYHGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)Cl)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.